1,2,3,4-Tetrahydroquinoline-5-carboxylic acid hydrochloride
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Overview
Description
1,2,3,4-Tetrahydroquinoline-5-carboxylic acid hydrochloride is a compound with the CAS Number: 2172259-96-8 . It has a molecular weight of 213.66 and its IUPAC name is this compound . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NO2.ClH/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9;/h1,3,5,11H,2,4,6H2,(H,12,13);1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 213.66 .Scientific Research Applications
Diversity-Oriented Synthesis and Medicinal Applications
1,2,3,4-Tetrahydroisoquinoline derivatives, including those related to "1,2,3,4-Tetrahydroquinoline-5-carboxylic acid hydrochloride," are significant in medicinal chemistry due to their presence in peptide-based drugs and other biologically active compounds. The diversity-oriented synthesis of these derivatives has been explored to generate a wide array of molecules for potential therapeutic applications. Traditional methods like the Pictet-Spengler and Bischler-Nepieralski reactions, along with modern approaches such as enyne metathesis, [2+2+2] cycloaddition, and Diels-Alder reactions, have been employed to synthesize these derivatives. These synthetic strategies open pathways to novel drug discovery and development (Kotha, Deodhar, & Khedkar, 2014).
Advanced Synthesis Techniques
A concise method using the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization has been developed for the synthesis of tetrahydroisoquinoline-1-carboxylic acids, demonstrating an efficient route to obtain these compounds in hydrochloride salt form. This process showcases the versatility of these compounds in chemical synthesis and potential applications in drug development (Chrzanowska et al., 2012).
Molecular Magnets and Photophysical Properties
Research on tetranuclear complexes based on 8-hydroxyquinoline Schiff base derivatives, including those related to "this compound," has led to insights into their use as molecular magnets. These complexes, encapsulated by β-diketonate coligand, display unique structural and magnetic characteristics, offering potential in the development of new materials with specific magnetic properties (Gao et al., 2017).
Structural and Electronic Properties
The synthesis and comprehensive analysis of new derivatives, including DFT calculations and studies on electronic structure and absorption spectra, have been conducted. Such studies not only advance our understanding of the fundamental properties of these compounds but also highlight their potential applications in materials science and electronic devices (Halim & Ibrahim, 2017).
Anticancer Research
Derivatives of 1,2,3,4-tetrahydroisoquinoline have been explored as anticancer agents, indicating the significant potential of these compounds in the development of novel therapies. The synthesis and evaluation of substituted tetrahydroisoquinolines have provided valuable insights into their cytotoxic activities against various cancer cell lines, offering a pathway for the discovery of new anticancer drugs (Redda, Gangapuram, & Ardley, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroquinoline-5-carboxylic acid hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is suggested that the compound’s interaction with its targets leads to changes in cellular processes, potentially inhibiting the progression of certain diseases
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to its broad spectrum of biological activities . The specific pathways and their downstream effects are subject to ongoing research. It is hypothesized that the compound may interfere with the signaling pathways of infective pathogens and neurodegenerative disorders .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its broad range of biological activities . It may lead to the inhibition of certain enzymes or receptors, thereby altering cellular processes and potentially exerting therapeutic effects .
properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9;/h1,3,5,11H,2,4,6H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCMBZYQEMWWKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2NC1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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